Melamine borate
Overview
Description
Melamine borate, also known by its CAS number 53587-44-3, is a chemical compound with the molecular formula C3H9BN6O3 and a molecular weight of 187.96 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Melamine borate involves specific synthetic routes and reaction conditions. Detailed experimental procedures and outcomes for its synthesis can be found on specialized chemical synthesis databases. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Melamine borate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the desired outcome. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Scientific Research Applications
Melamine borate is widely used in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of new therapeutic agents. Industrial applications may include its use in the production of specialized materials or chemicals .
Mechanism of Action
The mechanism of action of Melamine borate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. Detailed information on its mechanism of action can be found in specialized chemical databases .
Comparison with Similar Compounds
Properties
CAS No. |
53587-44-3 |
---|---|
Molecular Formula |
C3H9BN6O3 |
Molecular Weight |
187.96 g/mol |
IUPAC Name |
boric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.BH3O3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);2-4H |
InChI Key |
IUTYMBRQELGIRS-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
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